molecular formula C17H17N3O5S B3689990 N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3689990
M. Wt: 375.4 g/mol
InChI Key: OEQSVMHSZMUIRG-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound with a unique structure that includes a carbamothioyl group, a nitro group, and methoxy substituents on a benzamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the thiol group to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and various nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-methyl-3-aminobenzamide derivatives.

    Substitution: Various substituted benzamides.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2,4-dimethoxyaniline.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the metal complexes formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide backbone, which can influence its reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to form metal complexes and interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-12(5-4-6-14(10)20(22)23)16(21)19-17(26)18-13-8-7-11(24-2)9-15(13)25-3/h4-9H,1-3H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQSVMHSZMUIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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